molecular formula C13H15F3O3 B15147834 2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid

2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid

Cat. No.: B15147834
M. Wt: 276.25 g/mol
InChI Key: LCYOJPCSTAMCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, a trifluoromethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid typically involves the reaction of 4-tert-butylphenol with trifluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane . The process may also involve intermediate steps such as the formation of trifluoromethylated intermediates, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors. Detailed studies on its mechanism of action are ongoing to elucidate the precise molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid is unique due to the combination of its trifluoromethyl group and hydroxyl group, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H15F3O3

Molecular Weight

276.25 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid

InChI

InChI=1S/C13H15F3O3/c1-11(2,3)8-4-6-9(7-5-8)12(19,10(17)18)13(14,15)16/h4-7,19H,1-3H3,(H,17,18)

InChI Key

LCYOJPCSTAMCDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)O

Origin of Product

United States

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